Gastrophenzine
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Overview
Description
Gastrophenzine is a chemical compound known for its potential applications in various fields, including medicine and chemistry. It is characterized by its unique chemical structure, which allows it to interact with biological systems in specific ways. This compound has been the subject of numerous studies due to its potential therapeutic benefits and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gastrophenzine can be synthesized through several methods. One common synthetic route involves the alkylation of 2-nitrobenzylmethylamine with p-chlorphenyloxyran in boiling ethanol. This reaction produces N-(2-nitrobenzyl)-2-(methylamino)-1-(4-chlorophenyl)-1-ethanol, which is then reduced using sodium borohydride and nickel chloride in boiling methanol to yield N-(2-aminobenzyl)-2-(methylamino)-1-(4-chlorophenyl)-1-ethanol. The final product is obtained through cyclodehydration using concentrated sulfuric acid in dichloroethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction conditions are crucial to achieving consistent results.
Chemical Reactions Analysis
Types of Reactions
Gastrophenzine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and nickel chloride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amine derivatives.
Scientific Research Applications
Gastrophenzine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: this compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: this compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Gastrophenzine involves its interaction with specific molecular targets in biological systems. It binds to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, such as anti-inflammatory responses and inhibition of gastric acid secretion. The exact pathways involved are still under investigation, but it is believed that this compound affects multiple signaling pathways .
Comparison with Similar Compounds
Gastrophenzine can be compared with other similar compounds, such as:
Perphenazine: Both compounds have therapeutic potential, but this compound is unique in its specific receptor interactions and anti-ulcer properties.
Pantoprazole: While both compounds can affect gastric acid secretion, this compound has a different mechanism of action and molecular targets.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and interactions with biological systems make it a valuable subject of study. Continued research is likely to uncover more about its mechanisms and applications, further highlighting its importance in science and medicine.
Properties
CAS No. |
89845-17-0 |
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Molecular Formula |
C19H22Cl2N2O2 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C19H21ClN2O2.ClH/c1-3-24-19(23)21-18-6-4-5-15-16(11-22(2)12-17(15)18)13-7-9-14(20)10-8-13;/h4-10,16H,3,11-12H2,1-2H3,(H,21,23);1H |
InChI Key |
MYXXVPPYQMJHGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C.Cl |
Canonical SMILES |
CCOC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C.Cl |
Synonyms |
2-methyl-4-(4-chlorophenyl)-8-((ethoxycarbonyl)amino)-1,2,3,4-tetrahydroisoquinoline AN(5) AN5 gastrofensin gastrofenzin |
Origin of Product |
United States |
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